An In-Depth Technical Guide to 3-Fluorobenzyl Isothiocyanate: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to 3-Fluorobenzyl Isothiocyanate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. Found abundantly in cruciferous vegetables, these compounds are responsible for their pungent flavor and have garnered significant attention for their potential therapeutic properties. The electrophilic nature of the isothiocyanate group allows it to readily react with nucleophilic cellular components, such as the thiol and amino groups of proteins, leading to a diverse range of biological activities, including antimicrobial and anti-inflammatory effects. This reactivity profile has positioned ITCs as valuable scaffolds in drug discovery and as versatile intermediates in organic synthesis. This guide provides a comprehensive technical overview of a specific synthetic derivative, 3-Fluorobenzyl isothiocyanate, focusing on its chemical properties, structure, synthesis, and potential applications for researchers and drug development professionals.
Core Chemical and Physical Properties of 3-Fluorobenzyl Isothiocyanate
3-Fluorobenzyl isothiocyanate is a synthetic arylaliphatic isothiocyanate that presents as a clear, colorless to pale yellow liquid.[1] It is characterized by its moisture-sensitive and lachrymatory nature, necessitating careful handling and storage under cold and dry conditions to maintain its stability and reactivity.[1]
| Property | Value | Source |
| CAS Number | 63351-94-0 | [1][2] |
| Molecular Formula | C₈H₆FNS | [1][2] |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Density | ~1.22 g/cm³ | [1] |
| Boiling Point | 138 °C at 16 mmHg | [1] |
| IUPAC Name | 1-fluoro-3-(isothiocyanatomethyl)benzene | [2] |
| SMILES | C1=CC(=CC(=C1)F)CN=C=S | [3] |
Structural Elucidation and Spectroscopic Profile
The structure of 3-Fluorobenzyl isothiocyanate features a benzyl group substituted with a fluorine atom at the meta position and an isothiocyanate functional group attached to the methylene bridge.
Caption: Chemical structure of 3-Fluorobenzyl isothiocyanate.
Spectroscopic Data:
While experimentally obtained spectra are the gold standard for structural confirmation, predicted spectroscopic data provides valuable insights.
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (~7.0-7.4 ppm) corresponding to the protons on the fluorinated benzene ring and a singlet for the benzylic methylene protons (~4.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom appearing as a doublet due to C-F coupling (~162 ppm). The isothiocyanate carbon typically shows a broad signal around 130 ppm, and the benzylic carbon appears at approximately 48 ppm.
-
¹⁹F NMR: A singlet at approximately -113 ppm (relative to CFCl₃) is anticipated for the fluorine atom.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected at an m/z of 167. The primary fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to a stable fluorobenzyl cation at m/z 109, which is often the base peak.
Synthesis of 3-Fluorobenzyl Isothiocyanate: A Step-by-Step Protocol
The most common and efficient method for synthesizing 3-Fluorobenzyl isothiocyanate is from its corresponding primary amine, 3-fluorobenzylamine, via a dithiocarbamate salt intermediate.[1] This "one-pot," two-step procedure is a well-established transformation in organic chemistry.[1]
Caption: General synthesis workflow for 3-Fluorobenzyl isothiocyanate.
Experimental Protocol: Synthesis from 3-Fluorobenzylamine
This protocol is adapted from established methods for isothiocyanate synthesis.[4]
Materials:
-
3-Fluorobenzylamine
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
2,4,6-Trichloro-1,3,5-triazine (TCT) or Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 3-fluorobenzylamine (1 equivalent) in dichloromethane.
-
Add potassium carbonate (2 equivalents) or triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by thin-layer chromatography (TLC).
-
-
Desulfurization to Yield the Isothiocyanate:
-
Cool the reaction mixture again in an ice bath.
-
Slowly add a solution of the desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (0.5 equivalents) or iodine (1.1 equivalents), in dichloromethane.
-
Stir the reaction at room temperature for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude 3-Fluorobenzyl isothiocyanate by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. The pure product should be stored under an inert atmosphere at a low temperature.
-
Causality in Experimental Choices:
-
Base: The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide to form the dithiocarbamate salt. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a soluble organic base that can be removed during the aqueous work-up.
-
Desulfurizing Agent: TCT and iodine are effective desulfurizing agents that promote the elimination of a sulfur atom from the dithiocarbamate intermediate to form the stable isothiocyanate. The choice of agent can depend on the scale of the reaction and the desired purity.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds.[5] The use of a hexane/ethyl acetate gradient allows for the separation of the desired product from any unreacted starting materials or byproducts based on polarity.
Reactivity and Mechanism of Action
The biological activity of 3-Fluorobenzyl isothiocyanate stems from the high electrophilicity of the central carbon atom in the -N=C=S group. This makes it susceptible to nucleophilic attack by thiol (-SH) and amino (-NH₂) groups present in microbial proteins.[1]
Caption: Mechanism of antimicrobial action of 3-Fluorobenzyl isothiocyanate.
This covalent modification of essential proteins leads to enzyme inhibition and the disruption of critical cellular functions, ultimately resulting in microbial cell death.[1] This mechanism of action is the basis for the well-documented antimicrobial properties of isothiocyanates against a broad spectrum of human pathogens, including those with antibiotic resistance.[1][6]
Applications in Research and Drug Development
The unique reactivity of 3-Fluorobenzyl isothiocyanate makes it a valuable tool for researchers and drug development professionals.
-
Antimicrobial Research: Isothiocyanates, including benzyl isothiocyanate, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] The fluorine substitution in 3-Fluorobenzyl isothiocyanate may modulate its lipophilicity and electronic properties, potentially enhancing its antimicrobial potency and spectrum. Further research is warranted to determine its minimum inhibitory concentrations (MIC) against clinically relevant pathogens.[9]
-
Enzyme Inhibitors: The ability of isothiocyanates to covalently modify proteins makes them attractive candidates for the development of enzyme inhibitors. Benzyl isothiocyanate has been shown to inhibit various enzymes, including those involved in cancer cell signaling pathways.[10] The 3-fluoro derivative could be explored as a selective inhibitor for specific enzymes, with the fluorine atom potentially providing additional binding interactions.
-
Molecular Probes: The reactivity of the isothiocyanate group allows for its use in the development of molecular probes to study biological systems. By conjugating 3-Fluorobenzyl isothiocyanate to fluorescent dyes or other reporter molecules, researchers can track the localization and interactions of proteins within cells.
Safety and Handling
3-Fluorobenzyl isothiocyanate is classified as a corrosive and toxic substance.[1] It is a lachrymator, meaning it can cause irritation and tearing of the eyes.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from moisture.
Conclusion
3-Fluorobenzyl isothiocyanate is a versatile chemical entity with significant potential in various scientific domains. Its well-defined chemical and physical properties, coupled with the characteristic reactivity of the isothiocyanate functional group, make it a valuable tool for the development of novel antimicrobial agents, enzyme inhibitors, and molecular probes. The synthetic route from 3-fluorobenzylamine is straightforward and adaptable for laboratory-scale production. As with all reactive chemical compounds, adherence to strict safety protocols is paramount during its handling and use. Further research into the specific biological activities of this fluorinated derivative is likely to uncover new and valuable applications in the fields of medicine and biotechnology.
References
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-
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p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem - NIH. (URL: [Link])
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PubMed Central. (URL: [Link])
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Recent Advancement in the Synthesis of Isothiocyanates. (URL: [Link])
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3-fluorobenzyl isothiocyanate (C8H6FNS) - PubChemLite. (URL: [Link])
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Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release. (URL: [Link])
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - MDPI. (URL: [Link])
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - NIH. (URL: [Link])
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Benzyl Isothiocyanate Exhibits Antibacterial and Antibiofilm Activity Against Fusobacterium nucleatum While Preserving Viability of Human Bone Marrow Mesenchymal Stem Cells: An In Vitro Study - Frontiers. (URL: [Link])
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Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])
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Purification of Organic Compounds by Flash Column Chromatography. (URL: [Link])
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Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - MDPI. (URL: [Link])
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Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. (URL: [Link])
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed. (URL: [Link])
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. (URL: [Link])
-
Antimicrobial Efficacy of Benzyl Isothiocyanate - ResearchGate. (URL: [Link])
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